2-Methyl-3-(pyrrolidin-1-yl)quinoxaline

Description

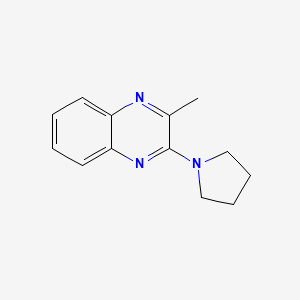

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyrrolidin-1-ylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-10-13(16-8-4-5-9-16)15-12-7-3-2-6-11(12)14-10/h2-3,6-7H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVIVWNKKBNROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285800 | |

| Record name | NSC42846 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91959-07-8 | |

| Record name | NSC42846 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC42846 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Bioisosteric Replacement:

Pyrrolidine (B122466) Ring Analogues: The pyrrolidine ring can be replaced with other cyclic amines, such as piperidine, morpholine, or piperazine (B1678402), to probe the steric and electronic requirements of the binding site. Each replacement will alter the basicity, lipophilicity, and conformational flexibility of the molecule, which can lead to improved potency or selectivity. nih.gov

Methyl Group Analogues: The 2-methyl group can be substituted with other small alkyl groups (e.g., ethyl) or functional groups (e.g., methoxy (B1213986), chloro) to fine-tune interactions within the binding pocket. For instance, replacing the methyl group with a chlorine atom was found to enhance the activity of certain quinoxaline-based HDAC inhibitors. nih.gov

Conformational Restriction:

Introducing conformational constraints can lock the molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects. This can be achieved by introducing rigid linkers or by creating fused ring systems. The inherent "pseudorotation" of the pyrrolidine (B122466) ring can be controlled by the strategic placement of substituents. nih.gov

Targeting Specific Interactions:

Detailed structural knowledge of the target protein can guide the design of analogues with specific functionalities that can form additional favorable interactions, such as hydrogen bonds, salt bridges, or halogen bonds. For example, if a hydrogen bond donor is required in a specific region of the binding site, a hydroxyl or amino group could be introduced on the pyrrolidine (B122466) ring.

Optimizing Physicochemical Properties:

By systematically applying these design principles, it is possible to develop analogues of 2-Methyl-3-(pyrrolidin-1-yl)quinoxaline with enhanced potency and selectivity for their intended biological target.

| Design Principle | Example Modification on this compound | Rationale for Enhanced Potency/Selectivity |

| Bioisosteric Replacement of Pyrrolidine (B122466) | Replace with 3-hydroxypyrrolidine | Introduce a hydrogen bond donor to interact with a specific residue in the target's binding site. |

| Bioisosteric Replacement of Methyl Group | Replace 2-methyl with 2-chloro | Modulate electronic properties and potentially form halogen bonds. nih.gov |

| Quinoxaline (B1680401) Ring Substitution | Add a 6-methoxy group | Increase electron density of the quinoxaline ring, potentially enhancing pi-stacking interactions. |

| Conformational Restriction | Introduce a bridge between the pyrrolidine and quinoxaline rings | Lock the molecule in a more bioactive conformation, increasing binding affinity. |

| Physicochemical Property Optimization | Introduce a polar group on the pyrrolidine ring | Improve aqueous solubility and reduce non-specific binding. |

Structure Activity Relationships Sar and Structural Optimization

Role of the Quinoxaline (B1680401) Core in Biological Activity

The quinoxaline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is recognized as a "privileged structure" in medicinal chemistry. mdpi.comresearchgate.net This core is a cornerstone in a vast array of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and antimalarial properties. researchgate.netwisdomlib.orgnih.govmdpi.com The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring are critical to its function. nih.govmdpi.com These nitrogen atoms can act as hydrogen bond acceptors and coordination sites for metal ions, enabling diverse interactions with biological targets. nih.govmdpi.com

The flat, rigid nature of the quinoxaline ring system allows it to intercalate into DNA or fit into the active sites of enzymes, such as kinases and polymerases. nih.govnih.gov Its electron-deficient character, stemming from the pyrazine moiety, makes it a key pharmacophore in various therapeutic agents. mdpi.com Modifications to the quinoxaline core, particularly at the 2, 3, 6, and 7-positions, have been extensively explored to modulate pharmacological properties, enhance potency, and reduce toxicity. mdpi.comresearchgate.net For instance, quinoxaline-1,4-di-N-oxide derivatives are known to inhibit M. tuberculosis and show promise as anticancer agents. mdpi.com The versatility of the quinoxaline nucleus makes it a foundational element for developing new therapeutic agents. researchgate.netwisdomlib.org

Influence of the Pyrrolidinyl Moiety on Target Binding and Selectivity

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is another crucial scaffold in drug discovery. nih.gov Its inclusion at the C-3 position of the quinoxaline ring introduces a three-dimensional character that is vital for specific molecular recognition and target binding. nih.gov Unlike flat aromatic rings, the non-planar, puckered conformation of the pyrrolidine ring allows for precise spatial orientation of substituents, which can significantly enhance binding affinity and selectivity. nih.govbeilstein-journals.org

In the context of 2-Methyl-3-(pyrrolidin-1-yl)quinoxaline, the pyrrolidinyl group plays a significant role in defining the compound's antimicrobial properties. Studies on a series of 3-(pyrrolidin-1-yl)quinoxaline derivatives have demonstrated that this moiety is key to their activity against various bacterial strains. researchgate.netjohnshopkins.edu The basic nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or participate in ionic interactions, crucial for anchoring the molecule within a biological target's binding site, such as the active site of DNA gyrase. nih.gov

Positional Isomerism Effects (e.g., pyrrolidin-1-yl vs. pyrrolidin-3-yl)

In this compound, the pyrrolidine nitrogen is directly attached to the quinoxaline C-3 position. This creates a tertiary amine linkage. In contrast, attaching the pyrrolidine ring via its C-3 position would result in a secondary amine within the pyrrolidine ring (unless it is N-substituted) and place the quinoxaline moiety as a substituent on the pyrrolidine ring. Research on related heterocyclic systems has shown that such positional isomerism can dramatically affect target selectivity. For instance, in a series of quinoxaline-based ligands for serotonin (B10506) receptors, the positioning of a piperazine (B1678402) ring and its substituents was critical for differentiating between receptor subtypes. nih.gov While direct comparative studies on pyrrolidinyl-quinoxaline isomers are limited, the synthesis of precursors like tert-butyl (1-(3-chloroquinoxalin-2-yl)pyrrolidin-3-yl)(methyl)carbamate indicates the chemical feasibility of accessing such isomers for SAR studies. nih.gov The change in the position of the nitrogen atom relative to the quinoxaline core would alter its basicity and steric environment, inevitably leading to different interactions with biological targets.

Stereochemical Considerations (e.g., chiral pyrrolidines)

Stereochemistry is a critical determinant of biological activity, and the introduction of a pyrrolidine ring offers multiple avenues for stereochemical diversity. nih.gov The pyrrolidine ring is not planar and can adopt various "envelope" or "twist" conformations. beilstein-journals.org Introducing substituents on the pyrrolidine ring can create chiral centers, leading to enantiomers or diastereomers with potentially distinct biological profiles. nih.gov

The differential binding of stereoisomers to enantioselective proteins like enzymes and receptors is a well-established principle in medicinal chemistry. nih.govbeilstein-journals.org For example, the stereoselective synthesis of pyrrolidine derivatives is a major focus in the development of drugs like Anisomycin and Clindamycin, where specific stereoisomers are responsible for the desired therapeutic effect. nih.gov In the case of this compound, if the pyrrolidine ring were to be substituted (e.g., with a methyl or hydroxyl group), the resulting stereoisomers would likely exhibit different binding affinities and potencies. The spatial orientation of the substituent could either facilitate or hinder key interactions within the target's binding pocket.

Impact of the Methyl Group at C-2 on Activity Profiles

The substitution pattern at the C-2 and C-3 positions of the quinoxaline ring is a primary determinant of the activity profile. mdpi.comresearchgate.net The methyl group at the C-2 position in this compound is not merely an inert spacer; it actively contributes to the molecule's properties.

Firstly, the methyl group provides steric bulk, which can influence the conformation of the adjacent pyrrolidinyl moiety and orient it for optimal target interaction. Secondly, as an electron-donating group, it can modulate the electronic properties of the pyrazine ring, which can affect binding affinity. Studies on related quinoxaline derivatives have demonstrated the importance of C-2 substitution. For instance, 2-methylquinoxaline-1,4-dioxide was identified as a promising antibacterial and anticancer agent. researchgate.net In a different series of antileishmanial compounds, the presence of a methyl group on the quinoxaline core was associated with potent activity. mdpi.com Conversely, removing the C-2 substituent or replacing it with a different group can drastically alter the biological effect. For example, comparing 2-(4-methylpiperazin-1-yl)quinoxaline with its 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline analog revealed a complete switch in selectivity for 5-HT3 receptor subtypes, highlighting the critical role of the C-2 substituent. nih.gov

Effects of Other Substituents on the Quinoxaline Ring and Pyrrolidine Ring

Beyond the core structure, further functionalization of the quinoxaline and pyrrolidine rings offers a powerful strategy to optimize activity, selectivity, and pharmacokinetic properties. nih.govbeilstein-journals.org

Electronic Effects (Electron-Donating vs. Electron-Withdrawing Groups)

The introduction of substituents with varying electronic properties onto the benzene portion of the quinoxaline ring can fine-tune the molecule's activity. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can significantly alter the reactivity and binding interactions of the entire scaffold. rsc.org

Research has shown that:

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or carboxyl (-COOH) can have varied effects. In one study on anticancer quinoxalines, a nitro group at the C-7 position was found to decrease activity. mdpi.com However, in ruthenium-based quinoxaline complexes, EWGs at the C-6 position were shown to influence the ligand backbone's electronic properties, which is crucial for metal coordination and biological activity. acs.org

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or alkylamines can enhance activity in certain contexts. A SAR study on quinoxaline sulfonamides revealed that EDGs increased diuretic activity, while EWGs diminished it. mdpi.com The activity decreased in the order of -OCH₃ > -N(CH₃)₂ > -NO₂. mdpi.com

These findings underscore a general principle: the electronic properties of substituents on the quinoxaline ring must be carefully selected to complement the specific requirements of the biological target.

The table below summarizes the observed effects of different substituents on the biological activity of quinoxaline derivatives based on published research.

| Compound Series | Substituent & Position | Effect on Activity | Biological Activity | Reference |

| Quinoxaline Sulfonamides | -OCH₃ (EDG) | Increase | Diuretic | mdpi.com |

| Quinoxaline Sulfonamides | -NO₂ (EWG) | Decrease | Diuretic | mdpi.com |

| Anticancer Quinoxalines | -NO₂ at C-7 (EWG) | Decrease | Anticancer | mdpi.com |

| Ruthenium Complexes | Halogen at C-6 (EWG) | Increase | Antibacterial | acs.org |

Steric Hindrance and Lipophilicity Considerations

Steric Hindrance:

The spatial arrangement and bulk of the substituents on the quinoxaline scaffold can either facilitate or hinder the optimal binding of the molecule to its target protein.

2-Methyl Group: The methyl group at the second position of the quinoxaline ring is relatively small. However, its replacement with bulkier alkyl groups can lead to steric clashes within the binding pocket of a target protein, potentially reducing biological activity. Conversely, in some cases, a larger group might be necessary to occupy a specific hydrophobic pocket, thereby enhancing activity.

Lipophilicity:

Lipophilicity, often expressed as logP, is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. It also plays a role in target engagement, particularly when hydrophobic interactions are a major driving force for binding.

The quinoxaline core is inherently lipophilic. The addition of the methyl and pyrrolidinyl groups further increases the lipophilicity of the parent quinoxaline molecule.

Modifications to the this compound structure can alter its lipophilicity. For example, introducing polar functional groups, such as hydroxyl or carboxyl groups, to either the quinoxaline or the pyrrolidine ring would decrease lipophilicity. Conversely, adding more alkyl or aryl groups would increase it.

An optimal balance of lipophilicity is often required for drug-like properties. While high lipophilicity can enhance membrane permeability and target binding, it can also lead to increased metabolic clearance and off-target toxicity.

The interplay between steric hindrance and lipophilicity is a critical aspect of the structure-activity relationship (SAR) of this compound and its analogues.

| Modification | Potential Impact on Steric Hindrance | Potential Impact on Lipophilicity | Anticipated Effect on Activity |

| Replacing 2-methyl with 2-ethyl | Minor increase | Minor increase | Dependent on target pocket size |

| Replacing 2-methyl with 2-tert-butyl | Significant increase | Significant increase | Likely decrease due to steric clash |

| Replacing pyrrolidine with piperidine | Minor increase in ring size and conformational flexibility | Minor increase | Dependent on target topology |

| Adding a 3-hydroxyl group to the pyrrolidine ring | Minor increase | Significant decrease | Potentially improved selectivity and reduced off-target effects |

| Adding a phenyl group to the quinoxaline ring | Significant increase | Significant increase | Potential for enhanced binding through pi-stacking interactions, but also increased non-specific binding |

Design Principles for Enhanced Potency and Selectivity

The design of more potent and selective analogues of this compound is guided by a comprehensive understanding of its structure-activity relationships. The following principles, derived from studies on various quinoxaline derivatives, can be applied to optimize this specific scaffold. nih.govmdpi.comnih.gov

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways

The classical synthesis of 2-Methyl-3-(pyrrolidin-1-yl)quinoxaline typically involves a multi-step process. A common route begins with the condensation of o-phenylenediamine (B120857) with pyruvic aldehyde to form 2-hydroxy-3-methylquinoxaline. nih.govsapub.org This intermediate is then chlorinated, often using phosphorus oxychloride (POCl₃), to yield 2-chloro-3-methylquinoxaline. nih.govnih.gov The final step involves the nucleophilic substitution of the chlorine atom with pyrrolidine (B122466). researchgate.net

Future research into the synthesis of this compound is likely to focus on the development of more efficient, cost-effective, and environmentally friendly methods. This could include:

Catalytic Methods: Investigating the use of novel catalysts, such as metal-based or organocatalysts, to facilitate the key bond-forming reactions under milder conditions. sapub.org

Flow Chemistry: Utilizing continuous flow reactors to enable better control over reaction parameters, improve safety, and allow for easier scalability.

Green Chemistry Approaches: Employing greener solvents and reagents to minimize the environmental impact of the synthesis.

These advancements will be crucial for making this compound and its derivatives more accessible for widespread research and potential commercial applications.

Discovery of Undiscovered Biological Targets and Mechanisms

Quinoxaline (B1680401) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govsapub.orgbohrium.com While the general biological potential of the quinoxaline class is recognized, the specific biological targets and mechanisms of action for this compound remain largely unexplored.

Future investigations in this area will likely involve:

High-Throughput Screening: Utilizing advanced screening platforms to test the compound against a broad array of biological targets, such as enzymes, receptors, and ion channels.

Target Identification Studies: Employing techniques like affinity chromatography and proteomics to identify the specific proteins that the compound interacts with within a biological system.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism by which the compound exerts its biological effect. This could involve studying its impact on signaling pathways, gene expression, and metabolic processes.

The discovery of novel biological targets could open up new therapeutic avenues for this class of compounds in various diseases.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry and molecular modeling are powerful tools in modern drug discovery and materials science. For this compound, these approaches can provide valuable insights into its properties and guide the design of new analogs with enhanced activities.

Future research directions in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of quinoxaline derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Docking Simulations: Using computer simulations to predict how this compound and its analogs bind to the active sites of specific biological targets. nih.gov This can help in understanding the key interactions responsible for its biological activity and in designing more potent inhibitors.

Molecular Dynamics (MD) Simulations: Performing simulations to study the dynamic behavior of the compound and its target protein over time. This can provide a more realistic picture of the binding process and help in understanding the conformational changes that occur upon binding. nih.gov

In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. researchgate.netmdpi.com This can help in identifying potential liabilities early in the drug discovery process and in designing compounds with improved pharmacokinetic profiles.

The integration of these computational methods will accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Integration with Chemical Biology Tools for Target Validation

Chemical biology utilizes chemical tools to study and manipulate biological systems. For this compound, the development of chemical probes will be instrumental in validating its biological targets and elucidating its mechanism of action in a cellular context.

Future research in this area will focus on:

Design and Synthesis of Chemical Probes: Modifying the structure of this compound to incorporate reporter tags, such as fluorescent dyes or biotin, without significantly altering its biological activity. nih.gov

Target Engagement Studies: Using these chemical probes in cellular and in vivo models to confirm direct binding to the identified biological target.

Imaging and Localization Studies: Employing fluorescently labeled probes to visualize the subcellular localization of the compound and its target.

These chemical biology approaches will provide crucial evidence to support the therapeutic potential of this compound by validating its molecular targets in a physiological setting. nih.gov

Expansion into Other Material Science Disciplines and Applications

The unique electronic and photophysical properties of the quinoxaline core suggest that this compound and its derivatives could have applications beyond medicinal chemistry, particularly in the field of material science. The presence of nitrogen atoms in the quinoxaline ring and the potential for extended π-conjugation make these compounds interesting candidates for various electronic and optical applications. researchgate.net

Future research could explore the potential of this compound in:

Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transport layers in OLED devices.

Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor materials in organic solar cells.

Sensors: As the active material in chemical sensors, where changes in their optical or electronic properties upon binding to an analyte can be used for detection.

The exploration of these material science applications will require a multidisciplinary approach, combining synthetic chemistry with materials engineering and device physics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-3-(pyrrolidin-1-yl)quinoxaline, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : The synthesis typically involves condensation of substituted o-phenylenediamines with α-keto esters or glyoxal derivatives under mild acidic or basic conditions. For example, microwave-assisted synthesis (60 seconds at 160 W) significantly enhances reaction efficiency and yield compared to conventional heating . Purification via crystallization (ethanol) or distillation ensures high purity. Substituent-specific modifications, such as introducing pyrrolidine via nucleophilic substitution, require precise stoichiometry and inert atmospheres to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for identifying proton environments and carbon frameworks, particularly distinguishing pyrrolidinyl protons (δ ~2.5–3.5 ppm) and quinoxaline aromatic protons (δ ~8.0–8.5 ppm) .

- X-ray Crystallography : Provides definitive structural validation, as seen in analogous compounds like 2-methyl-3-(n-octylsulfanyl)quinoxaline, where triclinic crystal systems (space group ) and bond angles (e.g., α = 92.3°, β = 98.7°) were resolved .

- HRMS/HPLC : Ensures molecular weight accuracy and purity (>95%) .

Advanced Research Questions

Q. How do substituents on the quinoxaline core influence the compound's bioactivity?

- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For instance:

- Electron-Withdrawing Groups (EWGs) : Bromo substituents enhance anticancer activity (e.g., NSCLC inhibition) by increasing electrophilicity and DNA intercalation potential .

- Hydrophobic Groups : Pyrrolidinyl and alkyl chains improve LogP values, enhancing membrane permeability and target binding, as shown in trypanosomaticidal studies .

- Aryl Modifications : Aryl-substituted analogs exhibit stronger c-MYC binding in triple-negative breast cancer models due to π-π stacking interactions .

Q. What computational strategies are used to predict the target interactions of quinoxaline derivatives?

- Methodological Answer :

- Molecular Docking : Utilizes Protein Data Bank (PDB) structures (e.g., T. cruzi enzymes) to simulate binding modes. For example, compound 2b in showed strong hydrogen bonding with TryR active sites .

- QSAR Modeling : LogP and polar surface area are key descriptors for predicting bioavailability and enzymatic inhibition .

- Retrosynthetic Analysis : Tools like PISTACHIO and REAXYS databases predict feasible synthetic pathways and optimize precursor scoring .

Q. How can researchers address discrepancies in the reported biological activities of quinoxaline analogs?

- Methodological Answer : Contradictions often arise from:

- Experimental Variability : Standardize assays (e.g., fixed cell lines, IC50 protocols) to minimize variability in anticancer studies .

- Structural Heterogeneity : Compare substituent effects across studies; e.g., nitro vs. bromo groups may exhibit divergent activities due to redox properties .

- Computational Validation : Validate conflicting data via molecular dynamics simulations to assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.